![molecular formula C14H15N3O2S B2896242 2-{[3-(Pyrrolidin-1-yl)quinoxalin-2-yl]sulfanyl}acetic acid CAS No. 893725-51-4](/img/structure/B2896242.png)
2-{[3-(Pyrrolidin-1-yl)quinoxalin-2-yl]sulfanyl}acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-{[3-(Pyrrolidin-1-yl)quinoxalin-2-yl]sulfanyl}acetic acid” is a chemical compound with the CAS Number: 893725-51-4 . It has a molecular weight of 289.36 . The IUPAC name for this compound is { [3- (1-pyrrolidinyl)-2-quinoxalinyl]sulfanyl}acetic acid .
Synthesis Analysis
The synthesis of compounds with a pyrrolidine ring, such as “this compound”, can be achieved through various synthetic strategies . These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The specific synthesis process for this compound is not mentioned in the available literature.Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code: 1S/C14H15N3O2S/c18-12(19)9-20-14-13(17-7-3-4-8-17)15-10-5-1-2-6-11(10)16-14/h1-2,5-6H,3-4,7-9H2,(H,18,19) .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . Other physical and chemical properties such as boiling point, melting point, and solubility are not specified in the available literature.Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactions
Preparation and Reactions of Pyrroloquinoxaline Derivatives : These compounds are crucial in the development of chemical synthesis techniques. For instance, the preparation and reactions of pyrrolo[1,2-a]quinoxalinesulphonic acids have been explored, demonstrating the versatility of pyrroloquinoxaline compounds in organic synthesis. Sulphonation of pyrrolo[1,2-a]quinoxaline at specific conditions yields the 2-sulphonic acid, showcasing the chemical reactivity of these structures (Cheeseman & Roy, 1969).
Synthesis of Dihydropyrroloquinoxalines : Another aspect of their application is in the synthesis of 4,5‐dihydropyrrolo[1,2‐a]quinoxalines from 1-(2-aminophenyl)pyrrole with various aldehydes, revealing their potential in creating diverse organic molecules (Abonía et al., 2001).
Biological Studies and Applications
DNA Photocleavage and Binding Studies : Research on bis(sulfanediyl)bis(tetrahydro‐5‐deazaflavin) analogs, including pyrroloquinoxaline derivatives, has demonstrated their ability to photocleave DNA and bind with bovine serum albumin (BSA), indicating potential applications in molecular biology and as therapeutic agents (Ragheb et al., 2022).
Anticancer Properties : The synthesis of new pyrrolo[1,2-a]quinoxalines with antiproliferative activity in GPER-expressing breast cancer cells highlights the therapeutic potential of these compounds. This work underscores the relevance of pyrroloquinoxaline derivatives in developing new anticancer drugs (Carullo et al., 2021).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Zukünftige Richtungen
The pyrrolidine ring is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The future directions for “2-{[3-(Pyrrolidin-1-yl)quinoxalin-2-yl]sulfanyl}acetic acid” and similar compounds could involve further exploration of the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring . This could guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with various cell surface receptors involved in t-cell activation , suggesting potential immunomodulatory effects.
Mode of Action
Based on its structural similarity to other quinoxaline derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding and π-π stacking .
Biochemical Pathways
Related compounds have been shown to inhibit the vegf-induced proliferation of human mesangial cells and the vegf-induced auto-phosphorylation of human umbilical vein endothelial cells , suggesting a potential role in angiogenesis regulation.
Result of Action
Related compounds have demonstrated anti-angiogenic effects, suggesting potential therapeutic applications in conditions characterized by abnormal blood vessel formation .
Eigenschaften
IUPAC Name |
2-(3-pyrrolidin-1-ylquinoxalin-2-yl)sulfanylacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c18-12(19)9-20-14-13(17-7-3-4-8-17)15-10-5-1-2-6-11(10)16-14/h1-2,5-6H,3-4,7-9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONDGQNHOGSDAEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=CC=CC=C3N=C2SCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-({1-[4-(2,3-dimethylphenoxy)butyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamid e](/img/structure/B2896161.png)
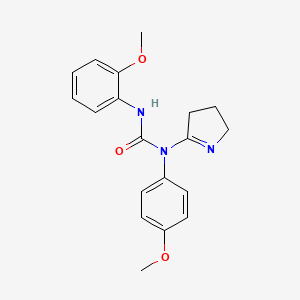
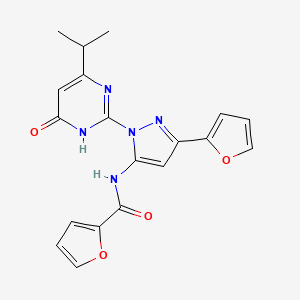
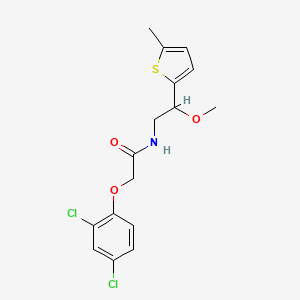
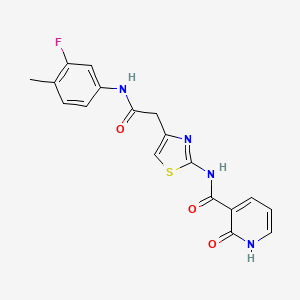

![N-[cyano(2,4-difluorophenyl)methyl]-2-(pyridin-3-yl)acetamide](/img/structure/B2896168.png)
![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2896169.png)
![8-Methanesulfonyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B2896173.png)

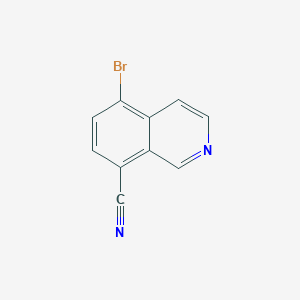
![2-(2,3-Dimethylphenoxy)-4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]pyridine](/img/structure/B2896181.png)
